molecular formula C14H18N2O5 B7770411 Aspartame CAS No. 7421-84-3

Aspartame

Cat. No.: B7770411
CAS No.: 7421-84-3
M. Wt: 294.30 g/mol
InChI Key: IAOZJIPTCAWIRG-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspartame is a synthetic organic compound that functions as a low-calorie sweetener. It is a dipeptide composed of two amino acids: aspartic acid and phenylalanine. This compound is approximately 200 times sweeter than sucrose, making it a popular sugar substitute in various food and beverage products . It was discovered in 1965 and has since become one of the most extensively studied food additives .

Mechanism of Action

Target of Action

Aspartame primarily targets the taste receptors in our body, specifically the Taste receptor type 1 member 3 . It is approximately 180 to 200 times sweeter than sucrose , making it an effective low-calorie substitute for sugar .

Mode of Action

Upon ingestion, this compound is broken down into its constituent components: aspartic acid, phenylalanine, and methanol . These components are then absorbed into the blood and used in normal body processes . They are used in the body in the same ways as when they are derived from common foods .

Biochemical Pathways

This compound and its breakdown products are involved in various biochemical pathways. Aspartic acid and phenylalanine are amino acids that play crucial roles in neurotransmitter regulation . Methanol, on the other hand, can lead to the formation of formaldehyde and formic acid , which have been associated with toxic effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are critical to understanding its effects on the body. Upon ingestion, this compound is fully absorbed and metabolized into methanol, aspartic acid, and phenylalanine . These components are then absorbed into the blood and used in normal body processes . Neither this compound nor its components accumulate in the body .

Result of Action

The molecular and cellular effects of this compound are diverse. Some studies suggest that this compound may induce oxidative stress, chronic inflammation, and alter cell proliferation and nutrient supply in experimental systems . This compound may also modulate apoptosis and proliferation of liver cancer cells, affecting inflammatory signaling pathways, and regulating estrogen metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of this compound under heating can be improved to some extent by encasing it in fats or in maltodextrin . This compound may hydrolyze (break down) into its constituent amino acids under conditions of elevated temperature or high ph .

Biochemical Analysis

Biochemical Properties

Aspartame is produced on a large scale from two amino acids, the methyl ester form of phenylalanine and L-aspartic acid . It interacts with various enzymes and proteins in the body, leading to its metabolism into 50% phenylalanine, 40% aspartate, and 10% methanol .

Cellular Effects

Research has highlighted the cytotoxic effects of this compound. It has been observed that this compound can cause insulin secretion in mice pancreatic islet cells . This indicates that this compound influences cell function and can have an impact on cellular metabolism.

Molecular Mechanism

This compound’s effects at the molecular level include binding interactions with biomolecules and changes in gene expression. For instance, this compound can lead to caspase-dependent apoptosis of pancreatic islet cells through the ANKRD11/ZIPK/STAT3 inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects can change over time. For example, long-term exposure to high concentrations of this compound can cause insulin secretion in mice . This suggests that this compound’s stability and long-term effects on cellular function need to be considered in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, mice exposed to 40 µg/g/day of this compound for 60 days showed significant biochemical and histopathological alterations . This indicates that high doses of this compound can have toxic or adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. When it enters the human body, it is quickly metabolized into phenylalanine, aspartate, and methanol . These metabolites can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspartame is synthesized through a combination of chemical and enzymatic reactions. The primary synthetic route involves the reaction of phenylalanine with methanol to form phenylalanine methyl ester. This ester is then combined with aspartic acid, which has been slightly modified, to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the following steps:

Chemical Reactions Analysis

Aspartame undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include water for hydrolysis and various solvents for decomposition and purification processes.

Scientific Research Applications

Aspartame has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Sucralose
  • Saccharin
  • Acesulfame potassium
  • Neotame
  • Advantame

Aspartame’s unique properties and extensive research make it a valuable compound in both scientific research and the food industry.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOZJIPTCAWIRG-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Record name ASPARTAME
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020107
Record name Aspartame
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White, odourless, crystalline powder having a sweet taste. Approximately 200 times as sweet as sucrose, Colorless or white odorless solid; [HSDB] White powder; [Alfa Aesar MSDS], Solid
Record name ASPARTAME
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Aspartame
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20264
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Aspartame
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001894
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4), The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C., Slightly soluble in water and in ethanol, More soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils., Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72; 16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00; in distilled water, 10.20 mg/mL at pH 7.00, In water, 1.0X10+4 mg/L at pH 3 and room temperature
Record name SID47193879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Aspartame
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00168
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ASPARTAME
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Aspartame
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

180 to 200 times sweeter than sucrose, it is metabolized as a protein and its subsequent amino-acids used up in there respective mechanisms.
Record name Aspartame
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00168
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Impurities

Diketopiperazine
Record name Aspartame
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless needles from water, White crystalline powder from water or alcohol

CAS No.

22839-47-0
Record name Aspartame
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22839-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspartame [USAN:INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022839470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspartame
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00168
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name aspartame
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Phenylalanine, L-.alpha.-aspartyl-, 2-methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aspartame
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aspartame
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASPARTAME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0H242BBR1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Aspartame
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aspartame
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001894
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

about 190 and 245-247, 246.5 °C, Double MP: about 190 and 245 °C
Record name Aspartame
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00168
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aspartame
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aspartame
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001894
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aspartame
Reactant of Route 2
Reactant of Route 2
Aspartame
Reactant of Route 3
Reactant of Route 3
Aspartame
Reactant of Route 4
Reactant of Route 4
Aspartame
Reactant of Route 5
Reactant of Route 5
Aspartame
Reactant of Route 6
Reactant of Route 6
Aspartame

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.